Product packaging for 4-Aminodihydro-2(3H)-furanone(Cat. No.:CAS No. 16504-58-8)

4-Aminodihydro-2(3H)-furanone

Cat. No.: B092285
CAS No.: 16504-58-8
M. Wt: 101.1 g/mol
InChI Key: IFDRUMHFSJJIGX-UHFFFAOYSA-N
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Description

4-Aminodihydro-2(3H)-furanone, also known as alpha-amino-gamma-butyrolactone or homoserine lactone (HSL), is a key organic compound belonging to the class of alpha amino acid esters . Its core structure features a gamma-lactone ring, which serves as a crucial synthon or building block in organic synthesis, capable of undergoing ring-opening to form acyclic intermediates for the creation of more complex heterocyclic structures . This compound has been identified as a natural product, detected in common peas and pulses, suggesting its potential role as a biomarker . The primary research value of this compound and its derivatives lies in the field of microbial linguistics and quorum sensing (QS) . In bacteria, QS is a form of cell-to-cell communication mediated by diffusible small molecules called autoinducers, which allows them to coordinate population-wide behaviors such as virulence, biofilm formation, bioluminescence, and antibiotic production . Homoserine lactones are a major class of these autoinducer molecules. As such, this compound is an essential tool for researchers studying and manipulating these genetic circuits to control bacterial activity, with applications ranging from understanding host-pathogen interactions to developing novel synthetic biology strategies for metabolic regulation . Furthermore, the furanone scaffold is recognized for its wide range of bioactivity, and synthetic derivatives are actively investigated for their medicinal properties, including potential anticancer, antibacterial, and antifungal activities . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2 B092285 4-Aminodihydro-2(3H)-furanone CAS No. 16504-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminooxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDRUMHFSJJIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 4 Aminodihydro 2 3h Furanone

Reactivity of the Amino Group: Derivatization and Conjugation Strategies

The primary amino group in 4-aminodihydro-2(3H)-furanone is a key site for nucleophilic reactions, enabling a variety of derivatization and conjugation strategies. These modifications are crucial for altering the molecule's physical and biological properties and for its incorporation into larger molecular frameworks.

Common derivatization reactions of the amino group include acylation and sulfonylation. Acylation, the reaction with acylating agents such as acid chlorides or anhydrides, readily forms the corresponding amides. For instance, N-acylated derivatives like N-(3-oxo-hexanoyl)-3-aminodihydro-2(3H)-furanone have been identified as bacterial autoinducers, highlighting the biological relevance of such modifications nih.govulster.ac.uknih.gov. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

The amino group also serves as a handle for conjugation to other molecules, including peptides and biomolecules. Standard peptide coupling reagents can be employed to form a peptide bond between the amino group of this compound and the carboxylic acid of an amino acid or peptide nih.govmasterorganicchemistry.comnih.gov. This strategy is valuable in the synthesis of peptidomimetics and for introducing the lactone moiety as a constrained amino acid surrogate.

Table 1: Examples of Amino Group Derivatization Reactions

ReactantReagentProductReaction Type
This compoundAcetyl chloride4-Acetamidodihydro-2(3H)-furanoneAcylation
This compoundBenzenesulfonyl chloride4-(Phenylsulfonamido)dihydro-2(3H)-furanoneSulfonylation
This compoundBoc-Gly-OH, DCCBoc-Gly-(4-amino-dihydro-2(3H)-furanone)Peptide Coupling

Furanone Ring Reactivity and Transformations

The γ-butyrolactone ring of this compound possesses its own distinct reactivity, centered around the electrophilic carbonyl carbon of the lactone. This allows for a range of nucleophilic additions and ring-opening reactions.

Nucleophilic and Electrophilic Additions to the Lactone Moiety

The carbonyl group of the lactone is susceptible to attack by strong nucleophiles. For example, reduction with powerful reducing agents like lithium aluminum hydride (LiAlH4) can open the lactone ring to form the corresponding amino diol masterorganicchemistry.com. Grignard reagents can also add to the carbonyl group, leading to ring-opened products after workup.

Electrophilic additions to the lactone moiety are less common but can occur at the oxygen atom under specific conditions, though this is often a prelude to ring-opening.

Ring-Opening and Ring-Closure Reactions

The lactone ring can be opened under both acidic and basic conditions. Acid-catalyzed hydrolysis yields the corresponding γ-hydroxy-α-amino acid, while base-catalyzed hydrolysis results in the corresponding carboxylate salt viu.cajcsp.org.pkresearchgate.net. The kinetics of these hydrolysis reactions are dependent on pH and temperature.

Aminolysis, the reaction with amines, can also lead to ring-opening, forming the corresponding γ-hydroxy amides. This reaction is often competitive with acylation of the exocyclic amino group, and the outcome can be controlled by the reaction conditions.

Conversely, derivatives of this compound can undergo intramolecular cyclization to form bicyclic lactams, which are valuable scaffolds in medicinal chemistry nih.gov.

Table 2: Ring-Opening Reactions of this compound

ReagentProductReaction Type
H3O+4-Amino-3-hydroxybutanoic acidAcid-catalyzed hydrolysis
NaOH, H2OSodium 4-amino-3-hydroxybutanoateBase-catalyzed hydrolysis
CH3NH2N-Methyl-4-amino-3-hydroxybutanamideAminolysis
LiAlH44-Amino-1,3-butanediolReduction

This compound as a Building Block in Complex Organic Synthesis

The bifunctional nature of this compound makes it a valuable chiral synthon for the construction of more complex and biologically active molecules, including various heterocyclic systems and natural products.

Construction of Heterocyclic Systems

The reactive functionalities of this compound can be exploited to construct other heterocyclic rings. For instance, through a series of reactions involving ring-opening, modification of the resulting functional groups, and subsequent cyclization, it can serve as a precursor for substituted pyrrolidines and piperidines nih.gov. These nitrogen-containing heterocycles are prevalent in many pharmaceuticals.

Application in Natural Product Synthesis

Chiral this compound is a key intermediate in the synthesis of several important natural products. For example, it is a recognized building block in some synthetic routes to (+)-biotin (Vitamin H) nih.gov. The synthesis of the neuroexcitatory amino acid, (-)-kainic acid, has also been achieved utilizing strategies that involve intermediates derived from chiral amino-γ-butyrolactones rsc.org. These syntheses often take advantage of the stereocenters present in the chiral pool starting material to control the stereochemistry of the final natural product.

Degradation and Environmental Transformation Pathways

Detailed environmental fate and degradation pathway studies specifically for this compound are not extensively documented in publicly available literature. However, its chemical structure, featuring a γ-butyrolactone ring and a primary amine group, allows for the inference of its principal transformation pathways based on the known reactivity of these functional groups and data from analogous compounds like γ-butyrolactone (GBL). The primary routes of degradation are expected to be abiotic hydrolysis and microbial biodegradation.

1 Abiotic Degradation: Hydrolysis

The principal abiotic degradation pathway for this compound is the hydrolysis of its ester linkage within the lactone ring. This reaction results in the opening of the ring to form 4-amino-3-hydroxybutanoic acid. The rate and extent of this hydrolysis are highly dependent on environmental factors such as pH and temperature.

Influence of pH : As a lactone, this compound is susceptible to both acid- and base-catalyzed hydrolysis. In acidic aqueous environments, the hydrolysis reaction is slow but leads to an equilibrium between the lactone form and the ring-opened hydroxy acid form. Conversely, under alkaline conditions, hydrolysis is rapid and essentially irreversible, leading to the formation of the corresponding carboxylate salt of 4-amino-3-hydroxybutanoic acid. Studies on the related compound γ-butyrolactone (GBL) show that under strongly alkaline conditions (pH 12), conversion to its hydrolyzed form, γ-hydroxybutyrate (GHB), is completed within minutes.

Influence of Temperature : Increased temperature is expected to accelerate the rate of hydrolysis across all pH ranges. This is a common characteristic for the hydrolysis of lactones and other esters.

The hydrolysis reaction establishes an equilibrium between the cyclic lactone and the open-chain acid. In the case of this compound, this equilibrium is with 4-amino-3-hydroxybutanoic acid.

2 Biotic Degradation

Microbial action is anticipated to be a significant pathway for the environmental degradation of this compound.

Enzymatic Hydrolysis : Microorganisms are known to produce enzymes, such as lactonases and esterases, that can catalyze the hydrolysis of lactone rings. In blood and liver, for instance, GBL is rapidly converted to GHB by lactonase enzymes. It is plausible that various environmental bacteria and fungi possess similar enzymes capable of opening the furanone ring of this compound to yield 4-amino-3-hydroxybutanoic acid. The parent compound GBL is considered readily biodegradable, with studies showing significant degradation by activated sludge over a two-week period.

Metabolism of Degradation Products : Following the initial ring-opening, the resulting 4-amino-3-hydroxybutanoic acid can be further metabolized by microorganisms. This linear amino acid can serve as a carbon and nitrogen source for microbial growth. The metabolic pathway may involve deamination and subsequent oxidation. By analogy to the degradation of the structurally similar γ-aminobutyric acid (GABA), the amino group could be removed by an aminotransferase, and the resulting aldehyde could be oxidized to succinic semialdehyde, which then enters central metabolic pathways like the Krebs cycle. Several species of bacteria, including those from the genera Pseudomonas, Alcaligenes, and Acinetobacter, are known to degrade related cyclic compounds like caprolactam, suggesting a broad capability for metabolizing such structures in the microbial world.

The following table summarizes the expected environmental transformation pathways for this compound.

PathwayTypeKey ConditionsTransformation ReactionPrimary ProductReference
HydrolysisAbioticAlkaline pH (rapid), Acidic/Neutral pH (slow equilibrium)Lactone ring-opening via ester hydrolysis4-amino-3-hydroxybutanoic acid
BiodegradationBioticPresence of adapted microorganisms (e.g., bacteria, fungi)Enzymatic hydrolysis (Lactonase/Esterase)4-amino-3-hydroxybutanoic acid
Further MetabolismBioticPresence of adapted microorganismsDeamination and oxidation of 4-amino-3-hydroxybutanoic acidIntermediates of central metabolism (e.g., succinic semialdehyde)

Medicinal Chemistry and Pharmacological Investigations of 4 Aminodihydro 2 3h Furanone Derivatives

Scaffold Optimization in Drug Discovery and Development

The 2(3H)-furanone ring system, a five-membered lactone structure, is recognized by medicinal chemists as a valuable scaffold in the design and discovery of new therapeutic agents. researchgate.net This core structure is a feature of numerous natural products known to exhibit a wide range of significant biological activities. researchgate.net The versatility of the furanone scaffold makes it an attractive starting point for chemical modifications aimed at exploring a broad chemical space to identify compounds with desired biological functions.

Scaffold optimization is a critical strategy in drug discovery used to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov This process often involves modifying the core structure, or scaffold, of a known active molecule to generate novel chemotypes. nih.gov For the furanone family, optimization strategies include altering substituents on the lactone ring and employing scaffold hopping, where the core is replaced by a structurally different moiety that retains similar biological activity. nih.govnih.gov

In the context of furanone derivatives, optimization efforts have focused on leveraging the inherent features of the scaffold, such as its capacity for hydrogen bonding, to design molecules that can effectively interact with specific biological targets. For instance, the optimization of a 4‐amino‐pyridazin‐3(2H)‐one scaffold, a related heterocyclic system, for fatty acid‐binding protein 4 (FABP4) inhibitors demonstrates a successful application of these principles, leading to new inhibitors with increased potency. researchgate.net Such strategies, including bioisosteric replacement and structural modifications, are instrumental in transforming initial hits into viable drug candidates. researchgate.net The ultimate goal of scaffold optimization is to develop new compounds with improved efficacy and better drug-like properties. nih.gov

Rational Design and Synthesis of Bioactive Analogues

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery, aiming to create compounds with specific pharmacological actions. nih.gov For the 2(3H)-furanone framework, rational design has been successfully employed to synthesize derivatives with a variety of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. nih.govekb.eg

One prominent strategy involves incorporating known pharmacophores into the furanone scaffold. For example, a series of 3-arylidene-5-(naphthalene-2-yl)-furan-2(3H)-ones were designed by combining the structural features of the COX-2 inhibitor rofecoxib and the non-steroidal anti-inflammatory drug (NSAID) naproxen. researchgate.netnih.gov These furanone derivatives were then further modified by reacting them with ammonia or benzylamine to produce corresponding pyrrol-2(3H)-one analogues, which are bioisosteric to the furanone ring. researchgate.netnih.gov

Another approach involves the synthesis of 3,4-diaryl-2(5H)-furanone derivatives, which have been evaluated for their cytotoxic effects against cancer cell lines. nih.gov The synthesis of these compounds allows for systematic variation of the aryl groups at the 3- and 4-positions to explore how these changes impact biological activity. nih.gov Similarly, solution-phase combinatorial chemistry has been used to prepare a library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones, enabling the independent variation of substituents at three different positions on the butenolide scaffold to discover new antibiotic agents. researchgate.net The synthetic versatility of the furanone core allows for the creation of diverse libraries of compounds for biological screening. chemicalbook.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they investigate how the chemical structure of a compound influences its biological activity. For derivatives of the 2(3H)-furanone scaffold, SAR studies have provided crucial insights for the development of more potent and selective agents.

Investigations into a series of 3-arylidene-5-(4-chloro-phenyl)-2(3H)-furanones and their corresponding 1-benzylpyrrolone analogs revealed important SAR trends. researchgate.net A key finding was that the biological activity generally improved when the oxygen atom of the furanone ring was replaced with a benzylamine moiety to form 1-benzylpyrrolones. researchgate.net This suggests that the introduction of the N-benzyl group is beneficial for the observed anti-inflammatory and analgesic effects. Furthermore, within this series, compounds containing halogen groups, particularly on the arylidene substituent, demonstrated a higher degree of anti-inflammatory activity, with potency comparable to the standard drug diclofenac. nih.govresearchgate.net

In a different study on 3,4-diaryl-2(5H)-furanones, SAR analysis highlighted the importance of the substitution patterns on the aryl rings for cytotoxic activity. nih.gov Potent activity, with ED50 values below 20 nM in several cancer cell lines, was observed for compounds bearing a 3,4,5-trimethoxyphenyl group at the 3-position combined with various substituted phenyl groups or a naphthyl group at the 4-position. nih.gov The presence of hydroxyl or amino groups on the 4-position aryl ring was found to be consistent with potent cytotoxicity. nih.gov

These studies underscore how systematic modifications to the furanone core and its substituents can dramatically impact biological outcomes, guiding the design of future analogues. nih.gov

Table 1: SAR Insights for 2(3H)-Furanone Derivatives

Scaffold ModificationEffect on Biological ActivityActivity Type
Replacement of furanone oxygen with N-benzylamine moietyImproved activityAnti-inflammatory, Analgesic
Introduction of halogen groups on arylidene substituentHigher activityAnti-inflammatory
3-(3,4,5-trimethoxyphenyl) and 4-(substituted aryl) groupsPotent activityCytotoxicity

Pharmacokinetic Research of Related Furanone Derivatives

The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for evaluating the drug-likeness of a compound. nih.gov For furanone derivatives, theoretical pharmacokinetic parameters have been determined using computational tools like SwissADME to predict their behavior in the human body. ccij-online.org These in silico predictions provide valuable early-stage information on properties such as gastrointestinal absorption and potential metabolism by cytochrome P450 (CYP) enzymes. nih.govccij-online.org

Analysis of various furanone derivatives suggests that their lipophilicity and chemical structure are key determinants of their pharmacokinetic profiles. ccij-online.org For example, predictions for a set of furanone derivatives indicated varying potential for gastrointestinal absorption and interaction with CYP isoenzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, which are crucial for drug metabolism. ccij-online.org

While comprehensive empirical ADME studies on 4-aminodihydro-2(3H)-furanone itself are not widely documented in the provided sources, the general principles derived from related heterocyclic compounds are informative. For instance, in silico ADME analyses performed on novel 4-amino-pyridazin-3(2H)-one derivatives, designed as FABP4 inhibitors, suggested that lead candidates possessed favorable pharmacokinetic properties for potential in vivo studies. researchgate.net These predictive studies help to prioritize compounds for further development and identify potential liabilities, such as poor absorption or rapid metabolism, that may need to be addressed through chemical modification. nih.gov

Table 2: Predicted ADME Properties for Select Furanone Derivatives

Compound ClassPredicted PropertyImplication
Furanone DerivativesVariable Gastrointestinal AbsorptionPotential for oral bioavailability depends on specific structure
Furanone DerivativesPotential inhibition of CYP enzymes (e.g., CYP1A2, CYP3A4)Risk of drug-drug interactions
4-amino-pyridazin-3(2H)-one DerivativesFavorable ADME profileSuitable candidates for further in vivo testing

Preclinical Efficacy Studies and Target Validation (for derivatives/analogs)

Preclinical studies are essential for demonstrating the therapeutic potential of new chemical entities in relevant biological models. Derivatives of the 2(3H)-furanone scaffold have been subjected to various in vivo and in vitro pharmacological evaluations to assess their efficacy.

A series of rationally designed 3-arylidene-5-(naphthalene-2-yl)-furan-2(3H)-ones and their N-benzyl-pyrrol-2(3H)-one analogs were screened for in vivo anti-inflammatory and analgesic activities in rodent models. researchgate.netnih.gov Several of these compounds exhibited potent anti-inflammatory and analgesic effects, with significantly reduced gastrointestinal toxicity compared to the standard drug, diclofenac. researchgate.netnih.gov The N-Benzyl-pyrrol-2(3H)-ones, in particular, showed superior activity, identifying them as promising lead candidates for the development of new anti-inflammatory agents. researchgate.netnih.gov Similarly, another study on 3-arylidene-5-(4-chloro-phenyl)-2(3H)-furanones also identified compounds with good anti-inflammatory and analgesic profiles coupled with a superior GI safety profile and reduced lipid peroxidation. researchgate.net

In the field of oncology, 3,4-diaryl-2(5H)-furanone derivatives were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. nih.gov Several compounds in this series displayed potent cytotoxic activities, with ED50 values in the nanomolar range, indicating their potential as anticancer agents. nih.gov

Furthermore, screening of a combinatorial library of 4-amino-2(5H)-furanone derivatives led to the discovery of a lead structure with promising antibiotic activity against the multi-resistant bacterium Staphylococcus aureus (MRSA), highlighting the potential of this scaffold in developing new anti-infective agents. researchgate.net These preclinical efficacy studies validate the therapeutic potential of the furanone scaffold across different disease areas and provide a basis for further development.

Computational and Theoretical Studies of 4 Aminodihydro 2 3h Furanone

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of protein-ligand interactions and for structure-based drug design.

In the context of 4-Aminodihydro-2(3H)-furanone derivatives, molecular docking studies are employed to elucidate how these compounds interact with their biological targets. For instance, derivatives of this scaffold have been studied as modulators of the GABAᴀ receptor. nih.gov Docking simulations place the ligand into the binding site of the receptor, and a scoring function is used to estimate the binding affinity.

The analysis of the resulting docked poses reveals key molecular interactions responsible for binding. These interactions are fundamental to the ligand's biological activity and can include:

Hydrogen Bonds: The amino group and the carbonyl group of the furanone ring are potential hydrogen bond donors and acceptors, respectively. These can form strong, directional interactions with amino acid residues in the protein's active site.

Hydrophobic Interactions: Alkyl or aryl substituents on the furanone ring can engage in hydrophobic interactions with nonpolar residues of the protein, contributing significantly to binding affinity. nih.gov

Electrostatic Interactions: The partial charges on the atoms of the ligand interact with the electrostatic field of the protein binding pocket.

Studies on related furanone compounds, such as the quorum-sensing inhibitor furanone C-30, have demonstrated successful docking into the active sites of target proteins like LasR. mdpi.com These analyses show the ligand housed within the active-site cavity, forming specific interactions that explain its inhibitory action. mdpi.com The validation of docking protocols is often achieved by redocking a known co-crystallized ligand and ensuring the computational method can accurately reproduce its binding pose. mdpi.com

Interaction TypePotential Group on this compoundInteracting Protein Residue TypeSignificance
Hydrogen Bond (Donor)Amino Group (-NH₂)Asp, Glu, Ser, Thr, Carbonyl backboneProvides specificity and directionality to binding.
Hydrogen Bond (Acceptor)Carbonyl Oxygen (C=O), Ring Oxygen (-O-)Arg, Lys, His, Ser, Gln, Asn, Amide backboneCrucial for anchoring the ligand in the binding pocket.
Hydrophobic InteractionsAlkyl substituents, C-H bonds of the ringAla, Val, Leu, Ile, Phe, TrpContributes to overall binding affinity. nih.gov
Electrostatic (Ionic)Protonated Amino Group (-NH₃⁺)Aspartate (Asp), Glutamate (Glu)Strong, long-range attraction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying structural properties (as molecular descriptors), QSAR models can predict the activity of new, unsynthesized molecules.

A three-dimensional QSAR (3D-QSAR) study has been conducted on N-substituted 4-amino-3,3-dialkyl-2(3H)-furanone derivatives that act as positive allosteric modulators of the GABAᴀ receptor. nih.gov This study utilized molecular field analysis to correlate the 3D steric and electrostatic properties of the molecules with their observed modulatory activity. nih.gov

The research aimed to theoretically validate experimentally observed structure-activity relationships. Key findings from the study included:

Stereoselectivity: The model provided comprehensive proof for the enhanced activity of the R-enantiomer over the S-enantiomer. nih.gov

Influence of C-4 Substituent: The study supported the observation that an amide functionality at the C-4 position leads to enhanced activity compared to an amine functionality. nih.gov

Effect of Linker: The presence of a carboxamide or carbamate linker connecting an end group at C-4 resulted in higher activity compared to having only the end group attached, assuming identical alkyl groups at the C-3 position. nih.gov

Structural Feature InvestigatedFinding from 3D-QSAR StudyImplication for Molecular Design
Stereochemistry at C-4The R-enantiomer showed enhanced activity. nih.govSynthesis should be stereoselective to produce the R-enantiomer.
Functionality at C-4 Amino GroupAmide functionality is preferred over an amine. nih.govDerivatize the amino group to an amide to increase potency.
Linker at C-4 PositionCarboxamide or carbamate linkers enhance activity. nih.govIncorporate specific linkers to optimize interactions with the receptor.

Reaction Mechanism Predictions and Theoretical Organic Chemistry

Theoretical organic chemistry uses quantum mechanical calculations to predict the feasibility and pathways of chemical reactions. Methods like Density Functional Theory (DFT) can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism.

For this compound, theoretical methods can be applied to predict its reactivity and the mechanisms of its formation or derivatization. For instance, the synthesis of the furanone ring itself or the introduction of substituents can be modeled. Calculations can determine the most likely site of nucleophilic or electrophilic attack and predict the stereochemical outcome of reactions.

While specific theoretical studies on the reaction mechanisms of this compound are not widely published, the methodology has been applied to similar heterocyclic systems. For example, DFT has been used to study the isomerization reactions of other nitrogen-containing heterocycles, calculating the kinetic rate constants by means of transition state theory. jcchems.com

Potential areas of investigation for this compound could include:

Ring-Opening Reactions: The lactone (cyclic ester) is susceptible to hydrolysis or aminolysis. Theoretical calculations could predict the activation barriers for these reactions under acidic, basic, or neutral conditions.

N-Acylation/Alkylation: The mechanism of reactions at the C-4 amino group can be studied to understand the regioselectivity and reactivity.

Enolate Formation: The protons on the carbon adjacent to the carbonyl group (C-3) can be abstracted to form an enolate. The stability and subsequent reaction pathways of this intermediate could be theoretically explored.

These theoretical predictions are valuable for optimizing reaction conditions, predicting potential byproducts, and designing novel synthetic routes.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and chemical reactivity of a molecule are intimately linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable, low-energy spatial arrangements (conformers) of a molecule. Molecular Dynamics (MD) simulations extend this by modeling the atomic motions of the system over time, providing a dynamic picture of its conformational landscape. nih.gov

For this compound, the five-membered furanone ring is not planar. It adopts puckered conformations to relieve ring strain. The two most common conformations for five-membered rings are the envelope (where one atom is out of the plane of the other four) and the twist (where two adjacent atoms are displaced on opposite sides of a plane defined by the other three).

Conformational analysis, typically performed using quantum mechanical calculations, can determine the relative energies of these conformers. nih.gov The position and orientation of the amino group at C-4 (axial vs. equatorial-like) will significantly influence the stability of each conformer. The preferred conformation is the one that minimizes steric clashes and unfavorable electronic interactions.

Molecular dynamics simulations can then be used to study the transitions between these stable conformers and to understand how the molecule behaves in a solvent environment, such as water. An MD simulation tracks the trajectories of all atoms over time, governed by a force field that describes the interatomic forces. nih.gov This allows for the calculation of structural and dynamic properties, such as:

Populations of different conformers.

The flexibility of different parts of the molecule.

The solvent structure around the molecule, particularly the hydration of the polar amino and carbonyl groups.

Advanced Analytical Methodologies for 4 Aminodihydro 2 3h Furanone Research

Spectroscopic Techniques for Structure Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the structural characterization and purity verification of 4-Aminodihydro-2(3H)-furanone. These techniques provide detailed information about the molecular framework and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of each atom within the molecule.

For the hydrochloride salt of L-Homoserine lactone ((S)-3-aminodihydrofuran-2(3H)-one hydrochloride), ¹H NMR spectral data reveals distinct signals corresponding to the protons in the molecule.

¹H NMR Spectral Data of L-Homoserine Lactone Hydrochloride

Assign. Shift (ppm)
A 9.07
B 4.458
C 4.341
D 4.300
E 2.578

This data is for the hydrochloride salt and chemical shifts may vary for the free amine.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton.

¹³C NMR Spectral Data of L-Homoserine Lactone Hydrochloride

Assign. Shift (ppm)
1 170.89
2 66.27
3 50.31

This data is for the hydrochloride salt and chemical shifts may vary for the free amine.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), it allows for the sensitive detection and identification of the compound in complex mixtures.

Electron ionization mass spectrometry (EI-MS) of N-acyl homoserine lactones, which share the same core structure, typically shows a common fragmentation pattern with a prominent ion at m/z 143. For the parent this compound, the molecular ion [M]+ would be expected, along with characteristic fragment ions resulting from the loss of functional groups. For instance, in the mass spectrum of L-Homoserine lactone hydrochloride, a molecular ion mass of 101 is observed. chemicalbook.com

LC-MS/MS is a particularly powerful technique for the quantification of homoserine lactones. In positive ionization mode, protonated quasimolecular ions are typically observed.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Saturated lactones like this compound are not expected to show strong absorbance in the standard UV-Vis range (200-800 nm) due to the absence of extensive conjugation. The parent compound, gamma-butyrolactone (B3396035), has a maximum absorption at 205 nm. mckendree.edu Any absorbance would be primarily due to the carbonyl group.

Chromatographic Methods for Separation, Isolation, and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound, especially for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Reversed-phase HPLC is a common method for the separation of polar compounds.

Given that this compound is a chiral molecule, existing as (R) and (S) enantiomers, chiral HPLC is crucial for their separation and quantification. This is particularly important as different enantiomers can exhibit distinct biological activities. Chiral stationary phases (CSPs) are used to achieve this separation. Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs are commonly employed for the separation of a wide range of chiral compounds, including amines and amino acid derivatives. yakhak.orgsigmaaldrich.com The separation of enantiomers of various amino acid analogues has been successfully achieved using reversed-phase HPLC with a chiral copper-L-proline complex in the mobile phase. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility due to its polar nature, derivatization can be employed to increase its volatility and improve its chromatographic behavior. For instance, N-trifluoroacetyl isopropyl esters of amino acid analogues have been successfully separated by GC using a chiral stationary phase like Chirasil-Val. nih.gov Direct analysis of N-acyl homoserine lactones by GC/EI-MS without prior derivatization has also been reported, demonstrating the feasibility of this technique for related compounds. nih.gov

Innovative Ionization Techniques for Metabolomics and Bioanalysis (e.g., SICRIT-MS)

The sensitive and selective detection of small, polar molecules like this compound in complex biological matrices presents a significant analytical challenge. Traditional ionization techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are workhorses in metabolomics and bioanalysis, but they can suffer from limitations including ion suppression and insufficient ionization efficiency for certain classes of compounds. creative-proteomics.comnih.gov To overcome these hurdles, researchers are increasingly turning to innovative and softer ionization methods. One such promising technique is Soft Ionization by Chemical Reaction in-Transfer (SICRIT).

SICRIT is a novel ambient ionization method that utilizes a dielectric barrier discharge to generate metastable helium atoms, which then ionize atmospheric water molecules to form hydronium ions (H₃O⁺). These ions act as the primary reagent ions to gently ionize target analytes through proton transfer reactions. This soft ionization process minimizes fragmentation, preserving the molecular ion and simplifying spectral interpretation, which is crucial for the unambiguous identification of small molecules like this compound.

Recent studies have highlighted the capability of SICRIT to ionize a different set of metabolites compared to the more conventional ESI, particularly favoring volatile and less polar compounds. nih.gov This complementarity is highly valuable in comprehensive metabolomics studies. While direct application of SICRIT-MS for the analysis of this compound is not yet extensively documented in peer-reviewed literature, the physicochemical properties of this cyclic amino acid analog suggest it would be amenable to this technique. As a relatively small and polar molecule, its detection would likely be in the positive ion mode, forming the protonated molecule [M+H]⁺.

The potential advantages of employing SICRIT-MS in the bioanalysis of this compound are manifold. The technique's tolerance to complex matrices could reduce the need for extensive sample preparation, thereby increasing throughput and minimizing analyte loss. This is particularly beneficial when analyzing samples such as cerebrospinal fluid or microdialysates, where sample volumes are limited and analyte concentrations are low. helsinki.fi

Hypothetical Application of SICRIT-MS in this compound Research:

To illustrate the potential utility of SICRIT-MS, we can consider a hypothetical research scenario comparing its performance against a standard ESI-based method for the detection of this compound in a spiked human plasma sample. The expected outcomes are summarized in the table below.

Analytical ParameterExpected Outcome with ESI-MSExpected Outcome with SICRIT-MSRationale for Expected SICRIT-MS Advantage
Signal-to-Noise Ratio (S/N)ModerateHighReduced background noise and efficient ionization of small molecules. nih.gov
Matrix Effects (Ion Suppression)SignificantMinimalDifferent ionization mechanism less susceptible to competition from co-eluting matrix components.
In-source FragmentationPossibleNegligibleSofter ionization process preserves the integrity of the molecular ion. nih.gov
Sample Preparation ComplexityHigh (e.g., protein precipitation followed by SPE)Moderate (e.g., simple protein precipitation)Greater tolerance to complex mixtures may simplify cleanup procedures.
Limit of Detection (LOD)Low ng/mL rangeSub ng/mL rangeImproved S/N and reduced matrix effects lead to enhanced sensitivity.

Detailed Research Findings from Analogous Compounds:

While specific data for this compound is pending, research on analogous small polar molecules and neurotransmitters provides a strong basis for these expectations. For instance, studies on the analysis of neurotransmitters in biological fluids have shown that softer ionization techniques can significantly improve detection limits and reduce interferences. nih.govmdpi.com Mass spectrometry imaging techniques, which often employ soft ionization methods like MALDI and DESI, have successfully mapped the spatial distribution of similar small molecules in tissue sections, a feat that requires high sensitivity and specificity. nih.govnih.gov

The table below presents a summary of findings from studies on compounds with structural or chemical similarities to this compound, highlighting the analytical parameters achieved with advanced mass spectrometry methods.

Compound ClassAnalytical TechniqueMatrixKey Finding/ParameterReference
γ-Butyrolactone (GBL)UHPLC-MS/MS (ESI)BeveragesProtonated molecular ion [M+H]⁺ at m/z 87.1 observed. In-source loss of water from GHB can form GBL. lcms.cz
Neurotransmitters (e.g., Dopamine)UPLC-MS/MSBrain MicrodialysatesAchieved sensitive detection of neurotransmitters and their metabolites, including conjugates. helsinki.fi
Small Polar MetabolitesHILIC-Orbitrap MSHuman PlasmaOptimized mass range (e.g., 50–750 m/z) improved detection rate and sensitivity for small molecules. mdpi.com
Amino AcidsMALDI-MSIBrain TissueOn-tissue derivatization enabled visualization of amino acid distribution. core.ac.uk

The continued development and application of innovative ionization techniques like SICRIT-MS are poised to significantly advance research into the biological roles and mechanisms of action of this compound. By providing more sensitive and robust analytical methods, these technologies will enable researchers to probe the compound's presence and dynamics in complex biological systems with greater precision and confidence.

Future Research Directions and Translational Potential

Advances in Stereoselective and Sustainable Synthesis of 4-Aminodihydro-2(3H)-furanone

The synthesis of this compound and its derivatives is evolving with a focus on stereoselectivity and sustainability. The chirality of the 4-amino group significantly influences the biological activity of these compounds, making enantioselective synthesis a critical area of research.

Stereoselective Synthesis:

Recent advancements in catalysis have enabled the highly selective production of specific stereoisomers of γ-butyrolactones. nih.gov Organocatalysis, for instance, has been employed in the enantioselective synthesis of γ-butyrolactones through Michael addition reactions, achieving high enantioselectivity. nih.gov Asymmetric aldol (B89426) reactions followed by cyclization, catalyzed by chiral metal complexes, have also proven effective in producing optically active β,γ-disubstituted γ-butyrolactones with high enantiomeric excess. nih.gov These methods are crucial for creating libraries of stereochemically pure this compound derivatives for pharmacological screening.

Sustainable Synthesis:

Green chemistry principles are increasingly being integrated into the synthesis of furanone derivatives to minimize environmental impact. researchgate.netrsc.org Water is being explored as a benign reaction medium, and catalyst-free, one-pot multicomponent reactions are being developed to improve atom economy and reduce waste. researchgate.net Microwave-assisted synthesis is another green approach that can accelerate reaction times and improve yields of furanone derivatives. rsc.org Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally friendly route to chiral building blocks such as 3-hydroxy-γ-butyrolactone, a precursor for some this compound derivatives. researchgate.net

Synthesis ApproachKey FeaturesPotential Advantages
Organocatalysis Use of small organic molecules as catalysts.High enantioselectivity, mild reaction conditions.
Chiral Metal Catalysis Employs metal complexes with chiral ligands.High yields and enantiomeric excess for specific reactions.
Green Chemistry Water as a solvent, catalyst-free reactions.Reduced environmental impact, improved atom economy.
Microwave-Assisted Use of microwave irradiation to heat reactions.Faster reaction times, often higher yields.
Biocatalysis Utilization of enzymes for chemical transformations.High stereoselectivity, environmentally friendly conditions.

Exploration of Novel Therapeutic Applications and Drug Repurposing

The furanone scaffold is present in a wide array of compounds with diverse pharmacological activities, making it a "privileged scaffold" in drug discovery. nih.gov Derivatives of 2(3H)-furanone have demonstrated anti-inflammatory, analgesic, antibacterial, antiviral, anticonvulsant, and anticancer properties. ekb.eg This broad spectrum of activity suggests significant potential for developing novel therapeutics based on the this compound core.

Novel Therapeutic Targets:

Drug Repurposing:

Drug repurposing, or finding new uses for existing drugs, is a cost-effective strategy for drug development. nih.govnih.gov The lactone moiety, a key feature of this compound, is present in various approved drugs. Investigating these existing drugs for new therapeutic indications related to the known activities of the furanone scaffold could accelerate the discovery of new treatments. nih.govnih.gov For instance, substances containing a lactone ring are being explored for their potential to treat γ-Hydroxybutyric acid (GHB) and γ-Butyrolactone (GBL) intoxication. nih.govnih.gov

Therapeutic AreaMechanism of Action / Potential Application
Antibacterial Inhibition of quorum sensing and biofilm formation. nih.govnih.gov
Anticancer Inhibition of key enzymes and blocking cell cycle phases. mdpi.com
Anti-inflammatory Scavenging of superoxide (B77818) anions and inhibition of lipid peroxidation. nih.gov
Antiviral Broad-spectrum antiviral activity. ekb.eg
Neuroprotective Modulation of neurotransmitter receptors. researchgate.net
Ophthalmology Antioxidative effects for preventing cataracts. nih.gov

Integration of Multi-Omics Technologies for Comprehensive Biological Understanding

To fully elucidate the mechanisms of action and biological effects of this compound and its derivatives, the integration of multi-omics technologies is essential. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by a compound.

Transcriptomics:

Proteomics:

Proteomics can identify the protein targets of this compound and its derivatives and characterize changes in the proteome upon treatment. Quantitative proteomics has been used to study the relationship between protein changes and flavor formation in food products, where furanones are key volatile compounds. nih.gov This approach can be adapted to identify the molecular targets of furanone-based drugs in various diseases.

Metabolomics:

Metabolomics provides a snapshot of the metabolic changes that occur in an organism in response to a chemical compound. Metabolomic profiling can be used to track the metabolic fate of this compound and identify the metabolic pathways it perturbs. For example, metabolomics can be used to quantify changes in key metabolites like glutathione (B108866) and ATP following treatment with a furanone derivative. The compound 3-Aminodihydro-2(3H)-furanone is listed in the Metabolomics Workbench, indicating its relevance in metabolic studies. metabolomicsworkbench.org

Omics TechnologyApplication in Furanone ResearchExample Findings
Transcriptomics Studying changes in gene expression in response to furanone treatment.Furanones alter the expression of genes involved in bacterial quorum sensing and virulence. psu.eduresearchgate.netresearchgate.net
Proteomics Identifying protein targets and changes in the proteome.Proteomics can link protein changes to the formation of furanones as flavor compounds. nih.gov
Metabolomics Analyzing changes in the metabolome to understand metabolic effects.Tracking the metabolic fate and identifying perturbed metabolic pathways. metabolomicsworkbench.org

Development of Novel Materials and Agrochemicals Based on the this compound Scaffold

The chemical versatility of the this compound scaffold extends beyond pharmaceuticals to the development of novel materials and agrochemicals.

Novel Materials:

γ-Butyrolactone (GBL), the parent structure of this compound, is a precursor to polymers like poly(4-hydroxybutyrate) and polybutyrolactone. wikipedia.org The amino group on the this compound ring provides a reactive handle for polymerization and for grafting onto other materials to impart specific properties. The development of polymers derived from this scaffold could lead to new biodegradable plastics or functional materials with unique characteristics. Furanone derivatives have also been used in the synthesis of fluorescent brightening agents. mdpi.com

Agrochemicals:

Furanone derivatives have shown promise as agrochemicals. The 2(5H)-furanone ring is a structural feature in some insecticides and fungicides. mdpi.com Certain furan-containing chalcone (B49325) derivatives have exhibited herbicidal and insecticidal activities. researchgate.net The development of novel agrochemicals based on the this compound scaffold could provide new solutions for crop protection. For example, 2-Methyl-4-chlorophenoxybutyric acid, an herbicide, is produced from butyrolactone. wikipedia.org

Application AreaPotential Use of this compound
Polymers Monomer for biodegradable polymers, functionalization of materials.
Fluorescent Materials Core structure for fluorescent dyes and brightening agents.
Herbicides Scaffold for the development of new herbicidal compounds.
Insecticides/Fungicides Core structure for new crop protection agents.

Q & A

What are the established synthetic routes for 4-Aminodihydro-2(3H)-furanone, and how can its purity be optimized?

Methodological Answer:
Synthesis typically involves cyclization of β-amino-γ-hydroxybutyric acid derivatives under acidic or enzymatic conditions. For example, lactonization of 3-amino-4-hydroxybutanoic acid in anhydrous solvents like THF with catalytic HCl yields the target compound . Purity optimization requires chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization from ethanol/water mixtures. Analytical validation via GC-MS (as shown for its L-isomer in HMDB data) ensures ≥98% purity .

How is this compound structurally characterized in academic research?

Methodological Answer:
Characterization combines spectroscopic and computational methods:

  • NMR : 1H^1H and 13C^{13}C NMR identify ring protons (δ 4.2–5.1 ppm for lactone carbonyl) and amine protons (δ 1.8–2.5 ppm).
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 102.1) and GC-MS fragmentation patterns (e.g., base peak at m/z 58 for decarboxylation) .
  • Computational : HOMO-LUMO analysis (e.g., using Chemissian software, as applied to similar furanones) predicts reactivity .

What biological activities are associated with this compound, and how are these assays designed?

Methodological Answer:
Reported activities include anti-inflammatory and antifungal properties. In vitro assays:

  • Anti-inflammatory : Measure inhibition of COX-2 or TNF-α in macrophage cultures (IC50_{50} determination via ELISA).
  • Antifungal : Disk diffusion assays against Candida albicans with zone-of-inhibition quantification .
    Dose-response curves (0.1–100 µM) and cytotoxicity controls (e.g., MTT assay on HEK293 cells) are critical .

How can kinetic modeling resolve contradictions in furanone oxidation mechanisms?

Methodological Answer:
Contradictions arise in intermediate formation (e.g., 2(3H)- vs. 2(5H)-furanone pathways). Kinetic models, as applied to furfural oxidation, use differential equations to compare rate constants (kk) and activation energies (EaE_a) for isomerization steps. For example, ab initio calculations coupled with experimental Arrhenius plots can validate dominant pathways .

What computational tools predict the electron density and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets generates electron density maps (e.g., 2D/3D maps for 5-substituted analogs) . Fukui indices identify nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., amination or halogenation).

How does stereochemistry influence the bioactivity of this compound?

Methodological Answer:
The L-isomer (HMDB ID: HMDB0029387) shows distinct metabolic stability compared to the D-form. Chiral HPLC (e.g., Chiracel OD-H column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. In vivo pharmacokinetic studies in rodent models quantify enantiomer-specific bioavailability .

What are the challenges in scaling up synthetic routes for this compound?

Methodological Answer:
Key challenges include:

  • Byproduct Formation : Optimize reaction time/temperature to minimize dimerization (e.g., via inline IR monitoring).
  • Catalyst Selection : Heterogeneous catalysts (e.g., zeolites) improve yield over homogeneous acids .
  • Solvent Recovery : Distillation or membrane filtration reduces waste in large-scale batches.

How do environmental conditions affect the stability of this compound?

Methodological Answer:
Stability studies under varying pH (2–12), temperature (4–40°C), and humidity (20–80% RH) show degradation via ring-opening hydrolysis. Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring identifies major degradation products (e.g., β-amino-γ-hydroxybutyric acid) .

What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often stem from assay variability (e.g., cell line differences). Solutions:

  • Standardized Protocols : Follow OECD guidelines for cytotoxicity assays.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity .
  • Dose-Response Validation : Replicate studies across independent labs with blinded samples.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.